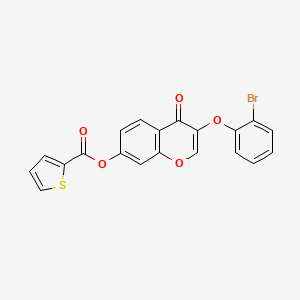

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

Description

Properties

IUPAC Name |

[3-(2-bromophenoxy)-4-oxochromen-7-yl] thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11BrO5S/c21-14-4-1-2-5-15(14)26-17-11-24-16-10-12(7-8-13(16)19(17)22)25-20(23)18-6-3-9-27-18/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUOUEJACHRZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11BrO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions

Synthesis of Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Introduction of Bromophenoxy Group: The bromophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a bromophenol reacts with an appropriate leaving group on the chromenone core.

Formation of Thiophene Carboxylate Moiety: The thiophene carboxylate moiety can be introduced through esterification reactions, where thiophene-2-carboxylic acid reacts with an alcohol derivative of the chromenone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

Ester Hydrolysis: The ester linkage in the thiophene carboxylate moiety can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Ester Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the chromenone structure, including 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 18 |

The compound has shown effectiveness comparable to standard antibiotics such as amoxicillin, indicating its potential as a new antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. The compound has been tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 0.0030 |

| MCF7 (Breast Cancer) | 0.0047 |

These findings suggest that the compound may act as a potent anticancer agent, with mechanisms potentially involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy group can participate in halogen bonding, while the chromenone core can engage in π-π interactions with aromatic residues in proteins. The thiophene carboxylate moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Phenoxy Group

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-bromophenoxy group contrasts with the 4-methoxyphenoxy (electron-donating -OCH₃) in and the sterically demanding 4-tert-butylphenoxy in . Bromine’s electronegativity may enhance electrophilic reactivity, whereas methoxy groups could improve solubility via polar interactions.

Modifications on the Chromene Core

- Trifluoromethyl (CF₃) Substitution: Compounds in and feature a CF₃ group at position 2, which is absent in the target compound. The CF₃ group is known to enhance metabolic stability and lipophilicity, critical for pharmacokinetics .

- Positional Isomerism : The target compound’s substituents are at positions 3 and 7, whereas analogues like substitute position 3 with a 4-chlorophenyl group, altering the chromene’s electronic profile.

Ester Functionality Variations

- Thiophene vs. Morpholine Carboxylates : The thiophene-2-carboxylate in the target compound provides π-conjugation and rigidity, whereas the morpholine-4-carboxylate in introduces a nitrogen-containing heterocycle, enhancing hydrogen-bonding capacity and solubility.

Biological Activity

3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C21H13BrO5S

- Molecular Weight : 457.29 g/mol

- CAS Number : 637750-02-8

The structure features a chromenone core, a bromophenoxy group, and a thiophene carboxylate moiety, which contribute to its unique chemical properties and potential biological activities.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties against various bacterial and fungal strains. This is particularly relevant in the context of rising antibiotic resistance.

- Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Its structural components allow it to interact with specific molecular targets involved in cancer cell growth and survival.

- Anti-inflammatory Effects : Some studies have indicated that this compound may exert anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The bromophenoxy group can engage in π-π interactions with aromatic residues in proteins, modulating enzyme activity.

- Cell Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Studies

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several resistant strains of bacteria. The results indicated that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Research

In another study focused on cancer cell lines, the compound was tested against breast cancer (MCF-7) and lung cancer (A549) cells. The findings revealed a dose-dependent decrease in cell viability, with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

Q & A

Basic: What are the established synthetic routes for chromene-thiophene carboxylate derivatives, and how are they validated?

Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Nucleophilic substitution to introduce the bromophenoxy group onto the chromene scaffold (e.g., using 2-bromophenol under basic conditions) .

- Step 2: Esterification of the thiophene-2-carboxylic acid moiety via coupling reagents like DCC/DMAP or acid chlorides .

- Validation: Reaction intermediates are characterized using -NMR to confirm regioselectivity, while final products are validated via high-resolution mass spectrometry (HR-MS) and elemental analysis .

Basic: How is X-ray crystallography applied to resolve the molecular structure of this compound?

Answer:

- Data Collection: Single-crystal diffraction data are collected using synchrotron or in-house X-ray sources.

- Structure Solution: Programs like SHELXD (for phase determination) and SHELXL (for refinement) are employed to solve anisotropic displacement parameters and hydrogen bonding networks .

- Validation: The Mercury CSD suite is used to visualize packing patterns and void spaces, ensuring consistency with crystallographic symmetry .

Advanced: How can reaction yields be optimized for bromophenoxy-substituted chromene derivatives?

Answer:

- Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)) for efficient C-O coupling in bromophenoxy introduction .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during esterification .

- Yield Monitoring: Track intermediates via TLC and adjust stoichiometry iteratively .

Advanced: What strategies resolve discrepancies between spectroscopic and crystallographic data?

Answer:

- Twinning Analysis: Use SHELXL to detect twinning in X-ray data, which may distort bond lengths .

- Disorder Modeling: Refine disordered solvent or substituents using PART instructions in SHELX .

- Cross-Validation: Compare NMR-derived dihedral angles with those from crystallography. For example, -NMR coupling constants can validate rotamer populations .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- - and -NMR: Confirm ester linkages (δ ~4.3 ppm for -OCH) and bromophenoxy aromatic protons (δ 7.2–7.8 ppm) .

- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1740 cm) and ether C-O-C bonds (~1250 cm) .

- HR-MS: Verify molecular ion peaks (e.g., [M+H]) with <2 ppm error .

Advanced: How is the biological activity of chromene derivatives assessed in pharmacological studies?

Answer:

- In Vitro Assays: Screen for cytotoxicity using MTT assays (e.g., IC determination against cancer cell lines) .

- Targeted Studies: Perform molecular docking with enzymes like topoisomerase II to predict binding modes .

- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing bromophenoxy with methoxy groups) and compare bioactivity trends .

Advanced: How can computational tools aid in designing derivatives with enhanced stability?

Answer:

- DFT Calculations: Optimize geometry using Gaussian09 to predict thermodynamic stability of tautomers .

- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to assess hydrolytic stability of the ester group .

- Hirshfeld Surface Analysis: Use Mercury CSD to quantify intermolecular interactions (e.g., π-π stacking) influencing crystal packing .

Basic: What are the common pitfalls in crystallizing bromophenoxy-substituted chromenes?

Answer:

- Solvent Selection: Avoid high-vapor-pressure solvents (e.g., EtO) to prevent rapid crystallization and solvent trapping .

- Crystal Growth: Use slow diffusion methods (e.g., layering hexane over a DCM solution) to obtain diffraction-quality crystals .

- Data Collection: Ensure cryocooling (100 K) to mitigate radiation damage during X-ray exposure .

Advanced: How to address low reproducibility in synthetic procedures for scale-up?

Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR to monitor reaction progress in real time .

- Purification Protocols: Use preparative HPLC with C18 columns to isolate pure batches >98% .

- Documentation: Adhere to FAIR data principles by reporting exact stoichiometry, solvent grades, and reaction times .

Advanced: What are the best practices for depositing crystallographic data in public databases?

Answer:

- CIF Preparation: Validate CIF files using checkCIF/PLATON to flag ADPs, R-factors, and missing symmetry .

- Metadata Inclusion: Annotate datasets with experimental conditions (temperature, wavelength) and refinement software versions .

- Repository Selection: Submit to the Cambridge Structural Database (CSD) or CCDC for peer-reviewed accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.